molecular formula C16H18N2O4S B5732331 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No. B5732331
M. Wt: 334.4 g/mol
InChI Key: FSLXILYYIPGLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, also known as TBN, is a chemical compound that belongs to the sulfonamide family. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone. TBN has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.

Mechanism of Action

2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity and the disruption of acid-base balance in the body. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide also binds to zinc ions in biological samples, resulting in a change in fluorescence intensity that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can have a number of biochemical and physiological effects. For example, it can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in scientific research is its high selectivity for zinc ions. This makes it a useful tool for the detection of zinc ions in biological samples. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in research laboratories. However, one limitation of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide. One area of interest is the development of new fluorescent probes based on 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide for the detection of other metal ions in biological samples. Another potential direction is the investigation of the anti-inflammatory and anti-tumor properties of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, with the aim of developing new therapeutic agents for the treatment of these conditions. Finally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, which could lead to new insights into the regulation of acid-base balance in the body.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves the reaction of 2,4,6-trimethylaniline with 2-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide as a yellow crystalline solid. The purity of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been used in various scientific research applications, particularly in the field of biochemistry and molecular biology. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has also been used as a fluorescent probe for the detection of zinc ions in biological samples.

properties

IUPAC Name

2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-10-8-11(2)16(12(3)9-10)23(21,22)17-14-6-5-7-15(13(14)4)18(19)20/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLXILYYIPGLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

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